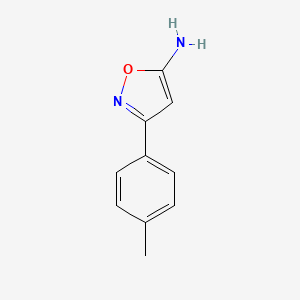

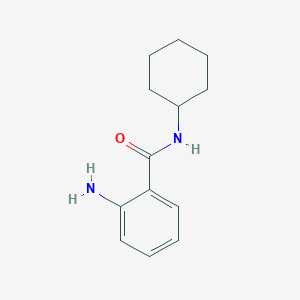

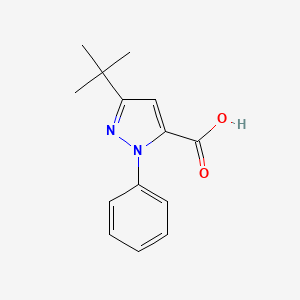

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (3-t-Bu-1-P-1H-Py-5-COOH) is an important organic compound that is used in a variety of scientific research applications. It is a pyrazole carboxylic acid that is commonly used as a reagent in organic synthesis and as a catalyst in biochemical and physiological reactions. 3-t-Bu-1-P-1H-Py-5-COOH is a versatile compound that has been used in a variety of research applications, such as drug discovery, enzyme inhibition, and protein-protein interaction studies.

Applications De Recherche Scientifique

Molecular Structures and Hydrogen Bonding

Hydrogen-bonded Structures : Research has shown that derivatives of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid form various hydrogen-bonded structures. These include chains formed by C-H...N hydrogen bonds and tetramolecular aggregates linked by a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).

Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles. These structures exhibited a range of architectures, from chains to sheets, influenced by different hydrogen-bonding patterns (Castillo et al., 2009).

Chemical Synthesis and Modification

Multigram Synthesis : The compound has been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its utility in large-scale chemical production (Iminov et al., 2015).

Synthesis of N-substituted Carboxylates : Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as nonlinear optical materials (Chandrakantha et al., 2013).

Ugi Reaction Utility : The compound has been shown to be useful in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its versatility in organic synthesis (Nikulnikov et al., 2009).

Supramolecular Assemblies

Formation with Benzene-1,3,5-tricarboxylic Acid : Studies have shown the formation of different supramolecular assemblies when combined with benzene-1,3,5-tricarboxylic acid, indicating potential applications in crystal engineering (Singh et al., 2015).

Versatile Intermediate Synthesis : It has been used as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its adaptability in chemical synthesis (Bobko et al., 2012).

Propriétés

IUPAC Name |

5-tert-butyl-2-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAMNOJMPNSKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346328 |

Source

|

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93045-47-7 |

Source

|

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.